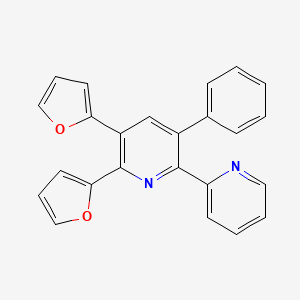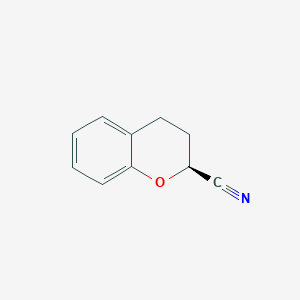![molecular formula C7H4Cl2N2O B11765010 Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl- CAS No. 78998-28-4](/img/structure/B11765010.png)
Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl- is a heterocyclic compound that belongs to the oxazole family It is characterized by the presence of both nitrogen and oxygen atoms within its ring structure, which imparts unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,6-dichloro-2-methylpyridine with suitable reagents to form the oxazole ring. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: Research has indicated its potential use in medicinal chemistry for the development of novel pharmaceuticals.
Industry: The compound’s unique properties make it suitable for various industrial applications, including the development of new materials and chemical processes
Mécanisme D'action
The mechanism by which Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological activities, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolo[5,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Isoxazole Derivatives: Compounds with a similar oxazole ring but differing in the position of the nitrogen and oxygen atoms.
Uniqueness
Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl- is unique due to its specific substitution pattern and the presence of chlorine atoms, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
78998-28-4 |
|---|---|
Formule moléculaire |
C7H4Cl2N2O |
Poids moléculaire |
203.02 g/mol |
Nom IUPAC |
4,6-dichloro-2-methyl-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H4Cl2N2O/c1-3-10-6-4(12-3)2-5(8)11-7(6)9/h2H,1H3 |
Clé InChI |
YSVQLNNTDFNERA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N=C(C=C2O1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11764933.png)
![7-bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11764934.png)

![5-[(Z)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzene-1,2,3-triol](/img/structure/B11764948.png)






![Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B11765000.png)
![Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B11765002.png)
![ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11765003.png)
